5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Description

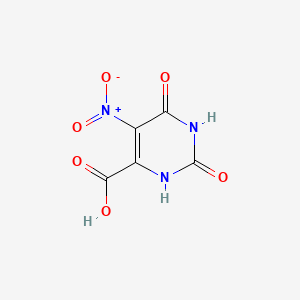

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 17687-24-0) is a nitro-substituted pyrimidine-dione carboxylic acid. Its molecular formula is C₅H₃N₃O₆ (MW: 225.08 g/mol), with a nitro group (-NO₂) at position 5 and a carboxylic acid (-COOH) at position 4 of the pyrimidine ring . The compound is commercially available with a purity ≥97% and requires storage at 2–8°C due to its sensitivity .

Key applications include its use as a precursor in pharmaceutical and agrochemical synthesis, leveraging its electron-deficient nitro group for further functionalization.

Structure

3D Structure

Propriétés

Numéro CAS |

60779-49-9 |

|---|---|

Formule moléculaire |

C5H2N3O6- |

Poids moléculaire |

200.09 g/mol |

Nom IUPAC |

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |

Clé InChI |

OPGJGRWULGFTOS-UHFFFAOYSA-M |

SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].O.[K+] |

SMILES canonique |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |

Autres numéros CAS |

60779-49-9 |

Origine du produit |

United States |

Méthodes De Préparation

Nitration of Orotic Acid Derivatives

- Method: Direct nitration of orotic acid or its esters using nitrating agents (e.g., nitric acid or mixed acid systems) under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.

- Key Notes:

- Temperature control is critical to avoid over-nitration or decomposition.

- Reaction typically proceeds via electrophilic aromatic substitution on the pyrimidine ring.

- Purification often involves recrystallization from aqueous or organic solvents.

- Yield and Purity: Moderate to high yields are reported depending on reaction conditions and nitrating agent concentration.

- Advantages: Straightforward reaction with readily available starting materials.

- Limitations: Requires careful handling of strong acids and control of reaction parameters to minimize side products.

Multicomponent Condensation Reactions

- Method: Condensation of substituted uracil analogs or aminopyrimidines with nitro-containing reagents and carboxylation agents under catalytic acidic or basic conditions.

- Example: Multicomponent reactions involving formaldehyde, nitro-substituted amines, and pyrimidine derivatives to assemble the tetrahydropyrimidine ring with nitro and carboxylic acid substituents.

- Key Notes:

- Catalysts such as acids or bases are used to facilitate ring closure and substitution.

- Microwave irradiation and solvent-free conditions have been explored to improve yields and reduce reaction times.

- Advantages: Potential for one-pot synthesis and structural diversity.

- Limitations: More complex reaction setup and purification steps.

Cyclization Reactions from Precursors

- Method: Cyclization of nitro-substituted dihydropyrimidine intermediates or barbituric acid derivatives with appropriate reagents to form the tetrahydropyrimidine ring system.

- Key Notes:

- Heating with formamide or phenyl isocyanate under controlled temperatures (110–160 °C) promotes cyclization and ring closure.

- Reaction temperature is critical; too low prevents reaction, too high causes decomposition.

- Advantages: Regioselective synthesis with potential for functional group modifications.

- Limitations: Requires multi-step synthesis and careful temperature control.

Representative Synthetic Route (Literature Example)

- Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–130 °C yields a Schiff base intermediate, which upon further heating forms the desired pyrimidine derivative with nitro substitution after subsequent nitration steps.

- Subsequent steps may involve chlorination and nucleophilic substitution to introduce the carboxylic acid group.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Key Reagents | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nitration of Orotic Acid Derivatives | Orotic acid or esters | Controlled temperature, acidic medium | Nitric acid, sulfuric acid | 60–85 | Requires careful temperature control |

| Multicomponent Condensation | Uracil analogs, nitro amines, formaldehyde | Acidic/basic catalyst, solvent or solvent-free, microwave irradiation | Formaldehyde, amines, catalysts | 50–75 | One-pot synthesis, complex purification |

| Cyclization from Dihydropyrimidine Precursors | Ethyl 4-amino-2-thioxo-dihydropyrimidine-5-carboxylate | Heating at 110–160 °C | Formamide, phenyl isocyanate | 55–80 | Temperature sensitive, regioselective |

Research Findings and Notes

- The synthesis of pyrimidine derivatives such as this compound often involves multi-step processes where temperature and reagent choice critically affect yield and purity.

- Recent advances include solvent-free and microwave-assisted syntheses that offer greener and more efficient routes, although these methods require optimization for scale-up.

- The compound’s functional groups (nitro and carboxylic acid) allow for further derivatization, making it a versatile intermediate in pharmaceutical chemistry.

- Handling of nitrating agents and reaction by-products demands strict safety protocols due to the potential hazards of strong acids and nitro compounds.

- Stock solution preparation and formulation data (e.g., solubility in DMSO, PEG300, Tween 80 mixtures) are available for biological applications but are beyond the scope of synthetic preparation.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids and nitro derivatives.

Reduction: Production of amines and hydroxylamines.

Substitution: Generation of substituted pyrimidines and related compounds.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: This compound has potential applications in biological research, particularly in the study of nucleotide analogs and their interactions with biological macromolecules. It can be used to investigate the mechanisms of nucleotide metabolism and DNA synthesis.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. It could be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound's unique properties make it suitable for use in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility and reactivity allow for the creation of a wide range of products.

Mécanisme D'action

The mechanism by which 5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing cellular processes. The molecular targets and pathways involved can vary, but typically include interactions with nucleotide-binding sites and metabolic enzymes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: The nitro group in the target compound enhances acidity compared to non-nitrated analogs (e.g., orotic acid) due to its electron-withdrawing nature. This property makes it more reactive in electrophilic substitutions . Ethyl ester derivatives (e.g., 1xc) exhibit higher lipophilicity, favoring membrane permeability in drug delivery systems .

Hydrogen Bonding and Crystallography: The nitro group in the target compound may alter hydrogen-bonding networks compared to amino or hydroxyl substituents. For example, orotic acid forms extensive hydrate-related hydrogen bonds, while the nitro analog likely engages in stronger dipole interactions . Crystal structures of related compounds (e.g., methylthiomethylene derivatives) have been resolved using SHELX software, suggesting similar methodologies could apply to the target compound .

Biological and Metabolic Relevance: Urinary levels of non-nitrated analogs (e.g., 2,6-dioxo-tetrahydropyrimidine-4-carboxylic acid) are elevated in certain metabolic disorders, whereas the nitro group may redirect metabolic pathways or increase toxicity .

Synthetic Utility: The nitro group facilitates further functionalization (e.g., reduction to amino derivatives), contrasting with ester or salt forms that prioritize stability .

Activité Biologique

5-Nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS No. 17687-24-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₃N₃O₆

- Molecular Weight : 201.09 g/mol

- Melting Point : Not explicitly stated in the sources; however, related compounds have melting points around 165 °C .

- Structure : The compound features a pyrimidine ring with nitro and carboxylic acid functional groups.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it inhibits bacterial growth by interfering with nucleic acid synthesis. This mechanism is particularly relevant for its potential use as an antibacterial agent.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The compound's ability to inhibit tumor growth has been linked to its interaction with cellular signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound exhibits inhibitory effects on certain enzymes, including those involved in metabolic pathways related to cancer and microbial resistance. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and human cells. This inhibition can lead to reduced cell proliferation and increased susceptibility to other therapeutic agents.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted by researchers at [source] demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics.

- Anticancer Mechanism :

-

Enzyme Interaction Studies :

- Research published in [source] explored the binding affinity of the compound to DHFR using molecular docking simulations. The results revealed a strong binding interaction, suggesting a promising pathway for drug development targeting resistant bacterial strains.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 17687-24-0 | Antimicrobial, Anticancer | Effective against S. aureus, E. coli |

| Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 6311-73-5 | Anticancer | Shows similar apoptotic effects |

| Ethyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | 52047-16-2 | Antimicrobial | Higher solubility may enhance bioavailability |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step approach involving: (i) Condensation reactions of pyrimidine precursors with nitro-substituted carboxylic acids under acidic or basic conditions. For example, nitration of tetrahydropyrimidine intermediates (e.g., 5-amino derivatives) using nitric acid/sulfuric acid mixtures . (ii) Purification via recrystallization or column chromatography (e.g., silica gel with polar solvents like ethyl acetate/methanol) to isolate the nitro-substituted product . Key challenges include controlling regioselectivity during nitration and minimizing decomposition under acidic conditions.

Q. How is the structural integrity of this compound validated in academic settings?

- Methodological Answer : Researchers use: (i) NMR spectroscopy (¹H/¹³C) to confirm the tetrahydropyrimidine ring structure and nitro/carboxylic acid substituents. For example, characteristic downfield shifts for carbonyl groups (δ ~160-170 ppm in ¹³C NMR) . (ii) Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z calculated for C₅H₃N₃O₆: 201.01) . (iii) Elemental analysis to validate empirical formulas .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying catalytic conditions?

- Methodological Answer : Yield optimization involves: (i) Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) or organocatalysts (e.g., DMAP) to enhance nitration efficiency . (ii) Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while temperature control (40–60°C) minimizes side reactions . (iii) Reaction monitoring : TLC or in-situ FTIR to track nitro-group incorporation and adjust reaction times .

Q. What analytical strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : (i) Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to confirm bond angles and substituent positions . (ii) Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data . (iii) Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitro-group behavior in complex spectra .

Q. What in silico approaches predict the biological activity of this compound?

- Methodological Answer : (i) Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to target enzymes (e.g., dihydrofolate reductase) . (ii) QSAR modeling : Correlate electronic properties (e.g., nitro-group charge distribution) with antimicrobial or antitumor activity . (iii) MD simulations : GROMACS or AMBER to study stability of ligand-protein complexes over nanosecond timescales .

Q. How are solubility limitations addressed in biological assays for this compound?

- Methodological Answer : (i) Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins . (ii) Prodrug derivatization : Synthesize ester or amide derivatives (e.g., ethyl esters) to enhance lipophilicity, followed by enzymatic hydrolysis in vivo . (iii) pH adjustment : Buffer solutions (pH 7.4) to stabilize the carboxylic acid moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : (i) Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times . (ii) Purity verification : HPLC (≥95% purity) to rule out impurities skewing results . (iii) Dose-response curves : Use IC₅₀ values normalized to control experiments to account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.